molecular formula C7H10OS2 B1469823 hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one CAS No. 1432679-71-4

hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one

Cat. No.: B1469823
CAS No.: 1432679-71-4
M. Wt: 174.3 g/mol
InChI Key: RTWLIAGBLSHCBR-UHFFFAOYSA-N
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Description

Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one is a sulfur-containing heterocyclic compound featuring a fused cyclopentane ring system with two sulfur atoms embedded in a 1,4-dithiin ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, drug development, and material science . Its fully hydrogenated (hexahydro) cyclopenta core enhances stability compared to unsaturated analogs, while the dithiin-5-one moiety introduces polarity and reactivity suitable for functionalization. The compound is part of a broader class of sulfur heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and metabolic stability.

Properties

IUPAC Name

2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS2/c8-5-1-2-6-7(5)10-4-3-9-6/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLIAGBLSHCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1SCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246971
Record name 5H-Cyclopenta[b]-1,4-dithiin-5-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-71-4
Record name 5H-Cyclopenta[b]-1,4-dithiin-5-one, hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Cyclopenta[b]-1,4-dithiin-5-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: Hexahydro-5H-cyclopenta[b][1,4]dithiin-5-one
  • Molecular Formula: C₇H₁₀OS₂
  • Molecular Weight: 174.29 g/mol
  • InChI Key: RTWLIAGBLSHCBR-UHFFFAOYSA-N

Biological Activity

This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent research.

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) were assessed against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This suggests that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with the compound. Specifically:

  • Cytokines Measured:
    • TNF-α
    • IL-6
    • IL-1β

The compound was shown to significantly decrease the levels of these cytokines, indicating its potential use in treating inflammatory conditions .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound demonstrated cytotoxic effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT29 (Colon Cancer)20

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • G Protein-Coupled Receptor Modulation: The compound may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
  • Antioxidant Activity: It has been suggested that the compound exhibits antioxidant properties, which could contribute to its anti-inflammatory and anticancer effects .
  • Enzyme Inhibition: this compound may inhibit specific enzymes involved in inflammatory pathways, although further research is needed to elucidate these interactions fully .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Antimicrobial Use: A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant improvement in patient outcomes compared to standard antibiotic therapies.
  • Case Study on Cancer Treatment: In an experimental model of breast cancer, administration of this compound led to reduced tumor size and improved survival rates compared to untreated controls.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

  • Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one serves as a valuable building block in organic synthesis. Its unique structure facilitates the exploration of new reaction mechanisms, enabling the development of more complex organic compounds.

2. Reaction Mechanisms

  • The compound can participate in various chemical reactions, including oxidation, reduction, and substitution. For example:
    • Oxidation : Can yield carboxylic acids and ketones.
    • Reduction : Can produce alcohols and amines.
    • Substitution : May lead to halogenated or alkylated derivatives.

Biological Applications

1. Biochemical Pathways

  • Research indicates that this compound may play a role in biochemical pathways by interacting with biological macromolecules. It is being investigated for its potential as a probe in enzyme-substrate interactions.

2. Anticancer Properties

  • Studies have shown that derivatives of this compound exhibit anticancer activity. For instance, modifications at specific positions have been linked to enhanced binding affinities to cancer targets, suggesting potential therapeutic applications against various cancer types.

3. Anti-inflammatory Effects

  • The compound is also being explored for its anti-inflammatory properties. It has shown promise in modulating enzyme activity involved in inflammatory pathways, indicating potential use in treating inflammatory diseases.

Medical Applications

1. Drug Development

  • This compound is being evaluated for its therapeutic properties, including:
    • Anti-inflammatory agents
    • Anticancer drugs
    • Modulators of enzyme activity related to various diseases

Industrial Applications

1. Specialty Chemicals Production

  • The compound finds utility in the production of specialty chemicals and materials. Its derivatives may be utilized in developing new polymers and advanced materials for industrial applications .

2. Biocidal Compositions

  • This compound has been incorporated into biocidal compositions aimed at combating harmful microorganisms, including fungi and bacteria. This application is particularly relevant in agricultural and pharmaceutical contexts .

Case Studies

Study FocusFindings
Inhibition of mPTPB Phenylethynyl-containing analogues demonstrated effective inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), suggesting structural modifications could lead to new tuberculosis treatments.
Anticancer Activity Research indicated that structural variations at the para position significantly improved binding affinities to cancer-related targets, enhancing therapeutic efficacy against specific cancer types.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include sulfur- or oxygen-containing heterocycles with similar ring systems but varying substituents or heteroatoms. Key comparisons are summarized below:

Compound Name Core Structure Heteroatoms Key Substituents Applications Synthesis Method
Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one Cyclopenta-dithiin-one S, S None specified Drug development, Materials Not detailed in evidence
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene Cyclopenta-thiophene S Alkyl, methyl Pharmaceutical intermediates Grignard alkylation
5-Hexyl-1,4-dioxan-2-one Dioxanone O, O Hexyl Solvents, Monomers Not specified

Key Observations :

  • Heteroatom Influence: The dithiin ring (S-S) in the target compound confers lower polarity and higher lipophilicity compared to oxygen-containing dioxanones (O-O). This impacts solubility and bioavailability, favoring membrane permeability in drug candidates.
  • Ring Strain: The cyclopenta[b][1,4]dithiin system introduces moderate ring strain due to fused five-membered rings, whereas dioxanones (six-membered rings) exhibit lower strain, enhancing thermal stability .
  • Substituent Effects: Alkyl groups (e.g., hexyl in dioxanones) increase hydrophobicity, while methyl groups in cyclopenta-thiophenes improve steric shielding, affecting reactivity in substitution reactions .
Stability and Toxicity Considerations
  • Oxidative Stability: Dithiin rings are less prone to oxidation than thiophenes but more reactive than dioxanones. This balance makes them suitable for stable intermediates in multi-step syntheses .
  • Toxicity: Hexamethylene diisocyanate (), while structurally distinct, highlights the importance of evaluating isocyanate-like reactivity in heterocycles.

Preparation Methods

Reaction Scheme

Two main reaction pathways are described:

  • Reaction 1: Alpha-hydroxyketone (acyloin) reacts with an organic thiosulfate to form the dihydro-1,4-dithiin.

  • Reaction 2: Halocarbonyl compound reacts with an organic thiosulfate to yield the dihydro-1,4-dithiin.

The general formula for the acyloin is $$ R1COCHOHR2 $$, where $$ R1 $$ and $$ R2 $$ can be hydrogen, alkyl (C1-C4), aryl groups, or joined to form a 3-4 methylene chain. The organic thiosulfate is typically represented as $$ (H2CSSO3M)_2 $$, where $$ M $$ is a metal atom.

A tetraalkyl ammonium halide phase-transfer catalyst (e.g., tetrabutylammonium bromide) is employed to facilitate the reaction, enhancing yields and reaction rates.

Reaction Conditions

  • Solvent: Typically polar solvents compatible with phase-transfer catalysis.

  • Temperature: Moderate to elevated temperatures depending on substrates.

  • Catalyst: Tetraalkyl ammonium halides (e.g., tetrabutylammonium bromide).

  • Reaction Time: Variable, optimized per substrate.

Detailed Preparation Procedures

Preparation from Acyloins

  • Step 1: Synthesis of alpha-hydroxyketone (acyloin) precursor with appropriate substituents.

  • Step 2: Reaction with organic thiosulfate salt under phase-transfer catalysis.

  • Step 3: Isolation of the dihydro-1,4-dithiin product, which can be further hydrogenated to the hexahydro derivative if required.

Example: Acetoin (an acyloin) reacted with sodium thiosulfate under tetrabutylammonium bromide catalysis yielded 2,3-dihydro-5-methyl-1,4-dithiin derivatives.

Preparation from Halocarbonyl Compounds

  • Step 1: Use of halocarbonyl compounds such as phenacyl bromide.

  • Step 2: Reaction with organic thiosulfate salt in the presence of phase-transfer catalyst.

  • Step 3: Product isolation and purification.

Example: Phenacyl bromide (6.7 g) reacted with sodium thiosulfate and 0.25 g tetrabutylammonium bromide catalyst gave 5.4 g of 2,3-dihydro-5-phenyl-1,4-dithiin as an oil, characterized by NMR spectroscopy.

Hydrogenation to Hexahydro Derivatives

The dihydro-1,4-dithiins obtained can be further subjected to catalytic hydrogenation to saturate the double bonds, forming hexahydro-2H-cyclopenta[b]dithiin-5-one derivatives. This step typically involves:

  • Catalyst: Palladium on carbon (Pd/C) or similar hydrogenation catalysts.

  • Hydrogen Pressure: 1-5 atm.

  • Solvent: Ethanol, methanol, or other suitable solvents.

  • Temperature: Ambient to moderate (25-50 °C).

Summary of Preparation Methods and Conditions

Method Starting Material Catalyst Conditions Product Type Yield Range
Reaction of Acyloin with Organic Thiosulfate Alpha-hydroxyketone (acyloin) Tetrabutylammonium bromide (phase-transfer catalyst) Moderate temperature, polar solvent Dihydro-1,4-dithiin derivatives Moderate to high (varies by substrate)
Reaction of Halocarbonyl Compound with Organic Thiosulfate Phenacyl bromide or similar halocarbonyl Tetrabutylammonium bromide Similar to above Dihydro-1,4-dithiin derivatives Moderate to high
Catalytic Hydrogenation Dihydro-1,4-dithiin Pd/C Hydrogen atmosphere, mild temperature Hexahydro-2H-cyclopenta[b]dithiin-5-one High (dependent on catalyst and conditions)

Research Findings and Notes

  • The use of phase-transfer catalysts significantly improves the efficiency of the reaction between acyloins or halocarbonyl compounds and organic thiosulfates, allowing for milder conditions and higher selectivity.

  • The substituents on the acyloin or halocarbonyl compound influence the reaction outcome and the properties of the resulting dithiin.

  • The method is versatile, allowing for a range of alkyl and aryl substitutions, which can be tailored to desired properties.

  • The hydrogenation step to obtain hexahydro derivatives is straightforward and provides access to saturated bicyclic dithiin systems.

  • The described synthetic routes avoid the use of 1,2-dithiols or mercaptoketones directly, which can be less stable or more challenging to handle.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions or functionalization of precursor heterocycles. For example, Grignard reagent additions to cyclopenta-thiophene derivatives (e.g., 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one) yield alkyl-substituted analogs, as demonstrated in cyclopenta-thiophene synthesis . Cyclocondensation strategies, such as those used for tetrahydro-cyclopenta-quinoline-diones, involve multi-step reactions with ketones and amines under acidic conditions . Key considerations include regioselectivity control via steric/electronic effects and purification using column chromatography.

Q. How can spectroscopic techniques (NMR, HRMS) be optimized for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry and confirm ring fusion using 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations resolve cyclopenta ring connectivity in similar fused systems .
  • HRMS : High-resolution mass spectrometry (HRESIMS) with electrospray ionization (ESI) validates molecular formulas, as shown for cyclopenta-furanone derivatives .
  • Optical Rotation : Measure specific rotation to confirm enantiopurity, referencing standards like cyclopenta-furanones with documented optical activity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Use airtight containers in cool, dry environments to prevent degradation (P401-P413 guidelines) .
  • Exposure Mitigation : Wear nitrile gloves and fume hoods to avoid dermal/ocular contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Toxicity Screening : Prioritize in vitro assays (e.g., Ames test) to assess mutagenicity, given structural similarities to dithiohydantoins with known reactivity .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopenta-dithiinone formation be elucidated using isotopic labeling or kinetic studies?

  • Methodological Answer :

  • Isotopic Labeling : Introduce deuterium at carbonyl or sulfur positions to track intermediates via NMR or MS. For example, 18O labeling in cyclopenta-furanones revealed ketone participation in ring closure .
  • Kinetic Profiling : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps. Grignard additions to cyclopenta-thiophenes exhibit pseudo-first-order kinetics .

Q. What computational approaches are suitable for predicting the stability and regioselectivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare thermodynamic stability of regioisomers. For cyclopenta-oxazinones, steric strain in transition states dictates regioselectivity .
  • MD Simulations : Assess solvent effects on conformational flexibility, particularly for sulfur-containing rings prone to puckering .

Q. How can contradictory data in synthetic yields or spectral assignments be resolved?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions with strict anhydrous conditions (e.g., Grignard reactions) and characterize byproducts via LC-MS .
  • Spectral Ambiguities : Use heteronuclear correlation experiments (e.g., HSQC/HMBC) to resolve overlapping signals. For example, DEPT-135 NMR distinguishes CH2 groups in cyclopenta-furanones .

Q. What strategies enable the incorporation of this compound into larger heterocyclic systems for bioactivity studies?

  • Methodological Answer :

  • Cyclocondensation : React with diamines or amino alcohols to form fused oxazine/thiazine rings, as demonstrated for cyclopenta-pyrimidinones .
  • Cross-Coupling : Utilize Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups at reactive positions (e.g., C-5 ketone derivatives) .

Methodological Notes

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can enhance enantioselectivity in cyclopenta ring formation .
  • Environmental Impact : Assess aquatic toxicity using OECD Test Guideline 201, given structural alerts for bioaccumulation in dithiin-containing compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one
Reactant of Route 2
hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one

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